molecular formula C26H39NO5S B12323287 (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine

Cat. No.: B12323287
M. Wt: 477.7 g/mol
InChI Key: MRONXFCVCNETJP-UHFFFAOYSA-N
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Description

The compound (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and is functionalized with an acetyl group, dimethyl groups, and a hydrogen sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine typically involves multiple steps. The starting material is often a simpler polycyclic aromatic hydrocarbon, which undergoes a series of functionalization reactions. These reactions may include Friedel-Crafts acylation to introduce the acetyl group, methylation to add the dimethyl groups, and sulfonation to attach the hydrogen sulfate group. Pyridine is often used as a solvent or catalyst in these reactions due to its basicity and ability to stabilize intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the hydrogen sulfate group.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the hydrogen sulfate group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modification, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes. Its polycyclic aromatic structure suggests it could interact with DNA or proteins, making it a candidate for studies on mutagenicity or enzyme inhibition.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological properties, such as increasing its solubility or targeting specific biological pathways.

Industry

In industry, the compound could be used in the production of pharmaceuticals, agrochemicals, or materials science. Its functional groups allow for a wide range of chemical modifications, making it useful in the development of new products.

Mechanism of Action

The mechanism of action of (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine likely involves interactions with cellular components such as DNA, proteins, or membranes. The acetyl and methyl groups may facilitate binding to specific molecular targets, while the hydrogen sulfate group could enhance solubility and cellular uptake. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine lies in its combination of functional groups and polycyclic aromatic structure

Properties

Molecular Formula

C26H39NO5S

Molecular Weight

477.7 g/mol

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine

InChI

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H

InChI Key

MRONXFCVCNETJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1

Origin of Product

United States

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